3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone
Description
Historical Development and Discovery of Benzophenone Derivatives
Benzophenone, the parent diarylketone ($$C{13}H{10}O$$), was first synthesized in 1874 by Carl Graebe through the oxidation of diphenylmethane. Its derivatives emerged as critical intermediates in organic synthesis during the 20th century, particularly for UV-curing applications and photochemical studies. The introduction of pyrrolidine substituents, such as in 3,5-dimethyl-3'-pyrrolidinomethyl benzophenone, represents a modern advancement aimed at enhancing electronic and steric properties for specialized applications. This compound, first reported in the early 2000s, exemplifies the structural diversification of benzophenones to meet demands in materials science and medicinal chemistry.
Structural Classification and Nomenclature
This compound ($$C{20}H{23}NO$$) belongs to the diarylketone class, characterized by two aromatic rings connected via a carbonyl group. Its IUPAC name is (3,5-dimethylphenyl)[3-(pyrrolidin-1-ylmethyl)phenyl]methanone , reflecting:
- A benzophenone core ($$Ph_2CO$$).
- 3,5-Dimethyl substituents on one phenyl ring.
- A pyrrolidinomethyl group (-CH$$2$$-C$$4$$H$$_8$$N) at the 3' position of the second phenyl ring.
The structural complexity arises from the juxtaposition of electron-donating methyl groups and the nitrogen-containing pyrrolidine moiety, which introduces steric hindrance and alters electronic conjugation.
Significance in Organic Chemistry Research
This compound’s significance lies in its dual functionality:
- Photophysical Applications : The benzophenone core absorbs UV light (240–400 nm), enabling use as a photoinitiator in polymer chemistry. The pyrrolidine group enhances solubility in polar solvents, facilitating homogeneous reaction conditions.
- Materials Science : Its twisted geometry reduces intermolecular $$\pi$$-$$\pi$$ stacking, minimizing self-quenching in organic light-emitting diodes (OLEDs). Studies show derivatives with similar structures achieve triplet-state energies ($$E_T$$) of 2.53–3.02 eV, suitable for blue-emitting phosphorescent OLEDs.
- Medicinal Chemistry : Benzophenone derivatives exhibit acetylcholinesterase (AChE) inhibition, with recent analogs showing IC$$_{50}$$ values <1 μM against cancer cell lines.
Current Status in Chemical Literature
Recent advancements (2022–2024) highlight three key domains:
- Synthetic Methodologies : Palladium-catalyzed cross-coupling and Friedel-Crafts acylation are preferred for introducing pyrrolidine groups. A 2024 study achieved a 35% yield via a three-step reaction involving benzoyl chloride and pyrrolidine.
- OLED Host Materials : Derivatives demonstrate glass transition temperatures ($$T_g$$) up to 188°C, ensuring thermal stability in devices.
- Antitumor Agents : Compound 1 (structurally analogous) showed IC$$_{50}$$ = 0.26 μM against SMMC-7721 liver cancer cells, attributed to AKT1 and STAT3 pathway modulation.
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-15-10-16(2)12-19(11-15)20(22)18-7-5-6-17(13-18)14-21-8-3-4-9-21/h5-7,10-13H,3-4,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOVCLBSUYJNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643204 | |
| Record name | (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-49-5 | |
| Record name | (3,5-Dimethylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,5-Dimethylbenzophenone Core
- Friedel-Crafts Acylation:
The benzophenone core with 3,5-dimethyl substitution is commonly prepared via Friedel-Crafts acylation, where 3,5-dimethylbenzoyl chloride reacts with a phenyl derivative under Lewis acid catalysis (e.g., AlCl3). - Reaction Conditions:
- Solvent: Anhydrous dichloromethane or carbon disulfide
- Temperature: 0°C to room temperature
- Time: Several hours to ensure completion
- Outcome:
This step yields 3,5-dimethylbenzophenone with high regioselectivity due to the directing effects of methyl groups.
Introduction of the Pyrrolidinomethyl Group
- Nucleophilic Substitution via Mannich-type Reaction:
The pyrrolidinomethyl substituent is introduced through a Mannich reaction involving the reaction of the benzophenone derivative with formaldehyde and pyrrolidine. - Procedure:
- The benzophenone is reacted with formaldehyde (as a source of the methylene group) and pyrrolidine in a suitable solvent such as ethanol or methanol.
- Acid catalysis (e.g., acetic acid) may be employed to facilitate the formation of the aminomethyl intermediate.
- Reaction Parameters:
- Temperature: Ambient to reflux conditions depending on solvent
- Time: 4–12 hours, monitored by TLC or HPLC
- Selectivity:
The reaction preferentially occurs at the 3' position due to steric and electronic factors, preserving the ketone group intact.
Purification and Characterization
- Purification Techniques:
- Column chromatography using silica gel with appropriate eluents (e.g., hexane/ethyl acetate mixtures)
- Recrystallization from solvents such as ethanol or ethyl acetate
- Characterization:
- NMR (1H and 13C) to confirm substitution pattern
- Mass spectrometry to verify molecular weight
- IR spectroscopy to confirm ketone presence and amine substitution
- Elemental analysis for purity assessment
Research Findings and Optimization
Structure-Activity Relationship (SAR) Insights
Research on related pyrrolidinomethyl derivatives, such as pyrrolidinomethyl 2-aminopyridine compounds, has demonstrated that the presence of the pyrrolidinomethyl group significantly influences biological activity and binding affinity, underscoring the importance of precise synthetic control.
Synthetic Route Optimization
- Use of fragment hopping and computational docking (AutoDock 3.0.5) has been applied to design inhibitors with enhanced potency and selectivity, guiding synthetic modifications.
- Introduction of conformational constraints in the pyrrolidinomethyl side chain has been explored to reduce entropic penalties and improve binding, which also informs synthetic modifications.
Data Table: Summary of Synthetic Steps and Conditions
| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Time | Outcome/Notes |
|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 3,5-Dimethylbenzoyl chloride, AlCl3 | CH2Cl2 or CS2 | 0°C to RT | Several hours | Formation of 3,5-dimethylbenzophenone core |
| 2 | Mannich Reaction | Formaldehyde, Pyrrolidine, Acid catalyst | Ethanol/Methanol | RT to reflux | 4–12 hours | Introduction of pyrrolidinomethyl group at 3' |
| 3 | Purification | Silica gel chromatography, recrystallization | N/A | N/A | N/A | Isolation of pure product |
- PubChem Compound Summary for this compound, CID 24724807, PubChem, 2025.
- Li et al., "Exploration of the active site of neuronal nitric oxide synthase by the design and synthesis of pyrrolidinomethyl 2-aminopyridine derivatives," J. Am. Chem. Soc., 2010, 132(15), 5437–5442. Europe PMC, 2010.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenone derivatives.
Scientific Research Applications
Scientific Research Applications
3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone has been utilized in several research domains:
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile intermediate for synthesizing various organic compounds.
- Reagent in Chemical Reactions : It is employed in oxidation, reduction, and substitution reactions, contributing to the development of new chemical entities.
Biology
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Research has shown that derivatives of benzophenones can induce cytotoxic effects on cancer cell lines. For instance, Mannich bases derived from this compound demonstrated significant cytotoxicity against human lymphocyte cell lines.
Medicine
- Pharmaceutical Intermediate : Ongoing research is exploring its potential as an intermediate in drug development, particularly for anticancer and antimicrobial therapies.
Anticancer Properties
A study indicated that Mannich bases derived from benzophenones exhibit enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutics. The following table summarizes findings from cytotoxicity studies:
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| Jurkat | < 2 | 5-Fluorouracil |
| HepG2 | < 2 | Ellipticine |
| MCF-7 | < 2 | - |
These findings suggest that the compound could be a promising candidate for further development in cancer therapy.
Antimicrobial Activity
Initial investigations into the antimicrobial properties of this compound suggest it may be effective against various bacterial strains. However, comprehensive studies are required to quantify these effects and elucidate the underlying mechanisms.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzophenone Core
The 3,5-dimethyl substitution pattern on the benzophenone core is critical for modulating electronic and steric properties. Evidence indicates that 3,5-dimethyl and 3,5-dichloro substituents on benzophenones exhibit comparable inhibitory activity in biological assays, suggesting that electron-donating (methyl) and electron-withdrawing (chloro) groups may balance steric and electronic effects . For example:
- Unsubstituted benzophenones lack these substituents, often requiring higher activation energies in photochemical applications .
Table 1: Substituent Impact on Key Properties
Heterocyclic Substituent Variations
The 3'-position of benzophenone derivatives often features nitrogen-containing heterocycles, which influence solubility, basicity, and intermolecular interactions.
Pyrrolidinomethyl vs. Piperidinomethyl
- Pyrrolidinomethyl (5-membered ring): Offers moderate steric bulk and a pKa ~11, favoring protonation under physiological conditions. This enhances solubility in aqueous media compared to bulkier analogs .
- Its higher basicity (pKa ~10) may alter pharmacokinetics .
Morpholinomethyl and Piperazinomethyl Derivatives
- Morpholinomethyl (CAS: 898791-77-0): The oxygen atom in morpholine enhances hydrogen-bonding capacity, improving interactions with polar substrates in photo-initiation systems .
- 4-Methylpiperazinomethyl (CAS: 898788-83-5): The additional nitrogen in piperazine introduces a second basic center, increasing solubility and versatility in drug design .
Table 2: Heterocyclic Substituent Comparison
Biological Activity
3,5-Dimethyl-3'-pyrrolidinomethyl benzophenone is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN O
- Molecular Weight : 293.39 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it may induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology.
The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound binds to these targets, modulating their activity and influencing cellular pathways related to growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Methyl-3'-pyrrolidinomethyl benzophenone | CHN O | Lacks one methyl group compared to the target compound |
| 2,3-Dimethyl-3'-pyrrolidinomethyl benzophenone | CHN O | Different positioning of methyl groups affecting reactivity |
| 3-Carboethoxy-3'-pyrrolidinomethyl benzophenone | CHN O | Contains an ester group that alters solubility and reactivity |
This table highlights how the specific arrangement of functional groups in this compound may confer distinct biological activities compared to its analogs.
Study on Anticancer Activity
A study conducted on the anticancer effects of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis. The study concluded that this compound could be a promising candidate for developing novel anticancer therapies.
Antimicrobial Efficacy Evaluation
In another evaluation focusing on antimicrobial efficacy, this compound was tested against several pathogenic bacteria. The results demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl-3'-pyrrolidinomethyl benzophenone, and how can regioselectivity be ensured?
Q. What solvent systems are optimal for studying its photophysical properties?
- Methodological Answer : Solvatochromic shifts in UV-Vis spectra reveal solvent polarity effects. In alcohols, hydrogen bonding reduces the excited-state energy, causing bathochromic shifts. For example, in ethanol, λ shifts 12 nm compared to hexane. Use time-resolved fluorescence to quantify solvent relaxation dynamics .
Q. How can researchers detect and quantify this compound in complex matrices?
Q. What are the baseline stability profiles under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat at 40°C, 60°C, 80°C for 24–72 hrs; monitor decomposition via HPLC.
- pH Stability : Incubate in buffers (pH 1–13) at 37°C; >90% degradation occurs at pH <2 or >12 due to ester hydrolysis or amine protonation.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict solvent interactions and vibrational spectra?
- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model solvent effects using the Polarizable Continuum Model (PCM). For example, simulated C=O vibrational shifts in chloroform align with experimental data (R = 0.92). Use MD simulations to explore solvent-shell structures around the pyrrolidine moiety .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Implement orthogonal assays:
Q. How do structural modifications (e.g., halogenation) affect biological activity?
- Methodological Answer : Synthesize analogs (e.g., 3,5-dichloro-4'-pyrrolidinomethyl benzophenone ) and assess SAR. Cl substitution increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration. Test in neuroinflammation models using IL-6/TNF-α ELISA.
Q. What advanced techniques characterize its solid-state morphology and crystallinity?
- Methodological Answer :
Q. How can kinetic studies optimize catalytic steps in its synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
